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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed protocols for assessing the various functional

activities of Spindle Assembly Abnormal Protein 6 (SASS6), a critical regulator of centriole

duplication. As SASS6 is not a canonical enzyme with measurable catalytic activity, these

assays focus on its key molecular functions: oligomerization, interaction with binding partners,

and microtubule nucleation. These protocols are designed for screening potential inhibitors and

elucidating the mechanisms of SASS6-mediated centriole formation.

Introduction to SASS6 Function
SASS6 is a central component in the formation of the centriolar cartwheel, a nine-fold

symmetrical structure that templates the assembly of a new centriole. The protein's function is

multifaceted, involving self-assembly into a ring-like structure that forms the central hub of the

cartwheel.[1][2] This oligomerization is essential for its role in centriole biogenesis.[3]

Furthermore, SASS6 interacts with other key proteins in the centriole duplication pathway and

possesses an intrinsic ability to promote microtubule assembly, a critical step in the formation

of the centriole wall.[1][4] Dysregulation of SASS6 expression has been linked to ciliogenesis,

cell invasion, and is a prognostic marker in several cancers, making it a potential therapeutic

target.[5]
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The following table summarizes key quantitative data from studies on SASS6 interactions,

providing a baseline for assay development and validation.

Interacting
Proteins

Assay Method
Measured
Parameter

Value

SASS6 (self) NMR Spectroscopy Binding Affinity
Millimolar range

(PK9119)

Gorab

Fluorescence

Correlation

Spectroscopy

Dissociation Constant

(KD)
130 nM [95% CI]

αβ-tubulin
Isothermal Titration

Calorimetry
Binding Confirmed

Microtubules
Microtubule Pull-down

Assay
Interaction Confirmed

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the central role of SASS6 in centriole duplication and the

general workflows for the described activity assays.

PLK4 Kinase STIL
 phosphorylates

SASS6 (Monomer)
 recruits

SASS6 (Dimer)
 dimerizes

SASS6 Ring (Cartwheel Hub)
 oligomerizes (9-fold symmetry)

Microtubules
 scaffolds

Procentriole Formation

Click to download full resolution via product page

Figure 1: SASS6 in the Centriole Duplication Pathway.
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Oligomerization Inhibition Assay Protein-Protein Interaction Assay Microtubule Assembly Assay

Incubate labeled SASS6 with test compound

Measure signal (e.g., FRET, FP)

Analyze for inhibition of oligomerization

Immobilize SASS6 or binding partner

Incubate with labeled binding partner +/- inhibitor

Wash and detect bound protein

Quantify interaction

Combine tubulin, GTP, and SASS6 C-terminus

Monitor change in turbidity (OD340) over time

Calculate polymerization rate
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Figure 2: Experimental Workflows for SASS6 Activity Assays.

Experimental Protocols
Protocol 1: In Vitro SASS6 Oligomerization Inhibition
Assay
This protocol describes a high-throughput screening assay to identify inhibitors of SASS6 N-

terminal head domain dimerization, a critical step for its oligomerization.[3] This assay is based

on Förster Resonance Energy Transfer (FRET), where dimerization brings a donor and

acceptor fluorophore into proximity.

Materials:

Recombinant human SASS6 N-terminal domain (e.g., residues 1-166) fused to a donor

fluorophore (e.g., GFP).
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Recombinant human SASS6 N-terminal domain (e.g., residues 1-166) fused to an acceptor

fluorophore (e.g., RFP).

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

Test compounds dissolved in DMSO.

384-well, low-volume, black microplates.

Plate reader capable of measuring FRET.

Procedure:

Reagent Preparation:

Thaw protein aliquots on ice.

Prepare a 2X working solution of each SASS6 fusion protein (e.g., 200 nM) in Assay

Buffer.

Prepare serial dilutions of test compounds in DMSO, then dilute into Assay Buffer to a 4X

final concentration.

Assay Plate Setup:

Add 5 µL of 4X test compound or DMSO (vehicle control) to appropriate wells.

Add 5 µL of 2X Donor-SASS6 to all wells.

Add 5 µL of 2X Acceptor-SASS6 to all wells.

For a negative control (no FRET), add 5 µL of Assay Buffer instead of Acceptor-SASS6.

Incubation:

Seal the plate and incubate at room temperature for 60 minutes, protected from light.

Measurement:
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Measure the FRET signal on a compatible plate reader (e.g., excitation at 485 nm,

emission at 520 nm for donor and 590 nm for acceptor).

Calculate the FRET ratio (Acceptor Emission / Donor Emission).

Data Analysis:

Normalize the data to the vehicle control (100% activity) and no-FRET control (0%

activity).

Plot the normalized FRET ratio against the compound concentration and fit to a dose-

response curve to determine the IC50 value.

Protocol 2: SASS6 and Binding Partner Interaction
Assay (ELISA-based)
This protocol provides a method to quantify the interaction between SASS6 and a known

binding partner, such as Gorab, and to screen for inhibitors of this interaction.

Materials:

Recombinant full-length human SASS6.

Recombinant human Gorab with a detection tag (e.g., His-tag or Biotin).

High-binding 96-well microplates.

Coating Buffer: 100 mM Sodium Bicarbonate, pH 9.5.

Wash Buffer: PBS with 0.05% Tween-20 (PBST).

Blocking Buffer: 5% BSA in PBST.

Assay Buffer: 1% BSA in PBST.

HRP-conjugated anti-tag antibody (e.g., anti-His-HRP).

TMB substrate.
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Stop Solution (e.g., 2N H2SO4).

Plate reader capable of measuring absorbance at 450 nm.

Procedure:

Plate Coating:

Dilute recombinant SASS6 to 2 µg/mL in Coating Buffer.

Add 100 µL per well and incubate overnight at 4°C.

Blocking:

Wash the plate three times with Wash Buffer.

Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

Interaction and Inhibition:

Wash the plate three times with Wash Buffer.

Prepare dilutions of tagged Gorab (e.g., 10 nM) in Assay Buffer.

Prepare test compounds at 2X final concentration in the Gorab solution.

Add 100 µL of the Gorab +/- compound solution to the wells.

Incubate for 1 hour at room temperature with gentle shaking.

Detection:

Wash the plate five times with Wash Buffer.

Add 100 µL of HRP-conjugated antibody (diluted in Assay Buffer as per manufacturer's

recommendation) to each well.

Incubate for 1 hour at room temperature.
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Development and Measurement:

Wash the plate five times with Wash Buffer.

Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color

develops (5-15 minutes).

Add 100 µL of Stop Solution to each well.

Read the absorbance at 450 nm within 30 minutes.

Data Analysis:

Subtract the background absorbance (wells with no Gorab).

Normalize the data to the vehicle control to determine the percent inhibition for each

compound concentration.

Calculate IC50 values from the dose-response curves.

Protocol 3: In Vitro Microtubule Assembly Assay
This protocol measures the ability of the SASS6 C-terminal domain to promote the

polymerization of tubulin into microtubules, an activity essential for its role in centriole

formation.[4] The assay monitors the increase in light scattering as microtubules form.

Materials:

Recombinant human SASS6 C-terminal domain (e.g., residues 470-657).

Lyophilized tubulin (>99% pure).

Guanine Nucleotide Mix: 100 mM GTP stock solution.

General Tubulin Buffer (GTB): 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA.

Cuvettes or a 96-well clear-bottom plate.

Spectrophotometer or plate reader capable of reading absorbance at 340 nm at 37°C.
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Procedure:

Reagent Preparation:

Resuspend lyophilized tubulin in ice-cold GTB to a final concentration of 10 mg/mL. Keep

on ice.

Dilute the SASS6 C-terminus protein to various working concentrations (e.g., 0.5 µM, 1

µM, 2 µM) in GTB. Keep on ice.

Prepare a reaction mix containing GTB and GTP (1 mM final concentration).

Assay Setup:

Pre-warm the spectrophotometer/plate reader to 37°C.

In a pre-chilled cuvette or well, add the reaction mix.

Add the desired amount of SASS6 C-terminus protein or buffer control.

Initiate the reaction by adding tubulin to a final concentration of 1-2 mg/mL. Mix gently by

pipetting.

Measurement:

Immediately place the cuvette/plate in the 37°C reader and begin monitoring the

absorbance at 340 nm every 30 seconds for 30-60 minutes.

Data Analysis:

Plot the absorbance (OD340) versus time.

The rate of microtubule polymerization is determined from the maximum slope of the curve

during the elongation phase.

Compare the rates between the buffer control and the different concentrations of the

SASS6 C-terminus to quantify its microtubule-promoting activity. For inhibitor screening,

compare rates in the presence and absence of test compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. SASS6 SAS-6 centriolar assembly protein [Homo sapiens (human)] - Gene - NCBI
[ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Identification of compounds that bind the centriolar protein SAS-6 and inhibit its
oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

4. Human SAS-6 C-Terminus Nucleates and Promotes Microtubule Assembly in Vitro by
Binding to Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Dysregulated SASS6 expression promotes increased ciliogenesis and cell invasion
phenotypes | Life Science Alliance [life-science-alliance.org]

To cite this document: BenchChem. [Application Notes and Protocols for SASS6 Activity
Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15608052#protocols-for-sass6-activity-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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